4-(3-Isopropoxyphenethyl)piperidine
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Overview
Description
4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine typically involves the reaction of 3-(1-methylethoxy)benzyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar structure but lacking the substituted phenyl group.
4-[(2-Methoxyethoxy)methyl]piperidine: Another piperidine derivative with different substituents on the aromatic ring.
Uniqueness
4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H25NO |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
4-[2-(3-propan-2-yloxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C16H25NO/c1-13(2)18-16-5-3-4-15(12-16)7-6-14-8-10-17-11-9-14/h3-5,12-14,17H,6-11H2,1-2H3 |
InChI Key |
GYTCVXWNKPNGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCC2CCNCC2 |
Origin of Product |
United States |
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